2-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
2-amino-1-[3-(ethoxymethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-3-14-7-9-4-5-12(6-9)10(13)8(2)11/h8-9H,3-7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDUYFRXQDASSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(C1)C(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a pyrrolidine ring have been found to interact with various receptors and proteins, contributing to their biological activity.
Mode of Action
The exact mode of action of 2-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one It’s worth noting that cathinone derivatives, which share structural similarities with this compound, are known to inhibit protein-transporting monoamines (dopamine, noradrenaline, and serotonin) of the synaptic gap.
Biochemical Pathways
The biochemical pathways affected by This compound Compounds with a similar pyrrolidine ring have been reported to influence various biological pathways.
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound It’s known that the introduction of heteroatomic fragments in molecules can modify physicochemical parameters and improve adme/tox results for drug candidates.
Result of Action
The molecular and cellular effects of This compound Similar compounds have been reported to display psychoactive properties due to their ability to inhibit protein-transporting monoamines.
Biological Activity
2-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one, a synthetic organic compound, features a pyrrolidine ring, an amino group, and an ethoxymethyl substituent. Its molecular formula is , and it has a molecular weight of 200.28 g/mol. This compound's structure suggests potential biological activity due to the presence of functional groups that can interact with biological targets.
Chemical Structure and Properties
The compound's structure is characterized by:
- Pyrrolidine Ring : A five-membered ring that may influence the compound's interaction with biological systems.
- Amino Group : Potential for hydrogen bonding and interaction with receptors or enzymes.
- Ethoxymethyl Substituent : May enhance solubility and facilitate specific interactions with biological targets.
Case Studies
Although direct case studies on this compound are scarce, several related compounds have been investigated for their biological activities:
These studies indicate that compounds structurally similar to this compound may exhibit various biological activities.
Mechanistic Insights
The mechanism of action for compounds similar to this compound typically involves:
- Binding Affinity : Interaction with specific receptors or enzymes, which could lead to modulation of physiological processes.
- Chemical Reactivity : The presence of functional groups allows for various chemical reactions that can influence biological activity.
Experimental Approaches
To elucidate the biological activity of this compound, several experimental approaches can be employed:
- Molecular Docking Studies : To predict binding affinity to various receptors.
- Enzyme Assays : To evaluate inhibition or activation of specific enzymes.
- Cell Culture Studies : To assess the compound's effects on cellular processes.
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural Classification and Key Modifications
The compound’s core structure aligns with two primary categories:
- Cathinone Derivatives: Features a β-ketoamphetamine scaffold.
- Substituted Pyrrolidines : Variations in the pyrrolidine ring’s substituents dictate electronic, steric, and solubility properties.
Table 1: Structural and Molecular Comparison
*Calculated molecular weight.
Substituent-Driven Property Modifications
A. Ethoxymethyl vs. Methoxymethyl/Trifluoromethyl
- Ethoxymethyl (Target Compound) : The ethoxy group (–OCH2CH3) increases lipophilicity compared to methoxy (–OCH3) but may reduce metabolic stability due to longer alkyl chains .
- Trifluoromethyl (–CF3) : Introduces strong electron-withdrawing effects, enhancing resistance to oxidative metabolism but reducing aqueous solubility .
B. Benzyl and Aromatic Substituents
C. Halogenation
Regulatory and Industrial Context
- Regulated Cathinones: Compounds like Desethylpyrovalerone and α-PVP are controlled substances due to stimulant activity .
- Pharmaceutical Intermediates: Pyrrolidine derivatives with dimethylamino or benzyl groups (e.g., ) are used in drug development but face discontinuation due to synthetic challenges or safety profiles .
Preparation Methods
Formation of the Pyrrolidine Ring and Ethoxymethyl Substitution
The pyrrolidine ring is typically constructed via cyclization reactions of appropriate precursors, such as amino alcohols or haloalkyl amines, under controlled conditions. The ethoxymethyl group at the 3-position can be introduced by alkylation using ethoxymethyl halides or via nucleophilic substitution reactions.
A representative synthetic step involves:
- Starting from a 3-hydroxypyrrolidine derivative, the hydroxyl group is converted into a good leaving group (e.g., mesylate or tosylate).
- Subsequent nucleophilic substitution with an ethoxide source introduces the ethoxymethyl substituent at the 3-position.
This sequence requires careful control of reaction conditions (temperature, solvent, base) to avoid side reactions and to achieve high regioselectivity.
Typical Reaction Conditions and Reagents
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Pyrrolidine ring formation | Cyclization of amino alcohols or haloalkyl amines; base, solvent (e.g., dichloromethane, acetonitrile), inert atmosphere | Ring closure |
| Ethoxymethyl substitution | Ethoxymethyl halide, base (e.g., sodium ethoxide), solvent (e.g., ethanol, THF), controlled temperature | Introduction of ethoxymethyl group |
| Amino-propanone side chain attachment | α-Haloketone or α-ketoester, nucleophilic substitution or acylation, sometimes followed by reductive amination; solvents like methanol or dichloromethane | Attach amino-propanone moiety |
Purification and Characterization
After synthesis, the compound is purified by chromatographic techniques such as silica gel column chromatography or recrystallization. Characterization is performed using:
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.
- Mass Spectrometry (MS) to determine molecular weight.
- Melting point and solubility tests to assess purity and physical properties.
Research Findings and Optimization
Research indicates that the yield and purity of 2-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one depend heavily on:
- The choice of solvent and base during substitution steps.
- Temperature control to minimize side reactions.
- The sequence of functional group introduction to avoid incompatibilities.
For example, performing the ethoxymethyl substitution prior to the amino-propanone attachment improves regioselectivity and reduces by-products. Additionally, inert atmospheres (argon or nitrogen) during sensitive steps prevent oxidation or hydrolysis.
Data Summary Table
| Parameter | Value/Condition | Notes |
|---|---|---|
| Molecular Formula | C10H20N2O2 | Confirmed by elemental analysis |
| Molecular Weight | 200.28 g/mol | Verified by MS |
| Key Intermediate | 3-Hydroxypyrrolidine derivative | Precursor for ethoxymethylation |
| Ethoxymethylation Reagent | Ethoxymethyl halide (e.g., bromide) | Alkylation agent |
| Amino-propanone precursor | α-Haloketone or α-ketoester | For side chain installation |
| Typical Solvents | Dichloromethane, ethanol, THF | Selected based on step |
| Reaction Temperature Range | 0–80 °C | Optimized for each step |
| Purification Methods | Column chromatography, recrystallization | To achieve >95% purity |
Q & A
Q. What are the established synthetic routes for 2-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, including alkylation, amidation, and cyclization. A common approach is the condensation of pyrrolidine derivatives with ethoxymethyl groups and β-keto amide precursors. For example:
Alkylation Step : React 3-(ethoxymethyl)pyrrolidine with a halogenated propanone derivative (e.g., chloroacetone) under basic conditions (K₂CO₃/DMF) to form the pyrrolidinyl-propanone backbone .
Amination : Introduce the amino group via reductive amination using NH₃ and NaBH₃CN, or via substitution with ammonium acetate .
Purification : Recrystallization or column chromatography (silica gel, eluent: EtOAc/hexane) improves purity.
Key Factors :
- Temperature control (25–60°C) minimizes side reactions.
- Solvent polarity affects reaction kinetics; DMF or THF enhances solubility of intermediates.
- Catalytic amounts of iodide (KI) can accelerate alkylation .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and how are data interpreted?
Methodological Answer: Primary Techniques :
| Method | Key Peaks/Data | Purpose |
|---|---|---|
| ¹H/¹³C NMR | δ 1.2–1.4 (triplet, ethoxy CH₃), δ 2.5–3.5 (pyrrolidine CH₂), δ 4.2 (q, ethoxy CH₂) | Confirm backbone structure and substituents |
| HPLC-MS | Retention time (~8–10 min on C18 column), m/z [M+H⁺] = 229.2 | Purity assessment (>98%) and molecular ion verification |
| IR Spectroscopy | ~1650 cm⁻¹ (C=O stretch), ~3300 cm⁻¹ (N-H stretch) | Functional group validation |
| Data Interpretation : |
- NMR Splitting Patterns : Multiplicity of pyrrolidine protons (δ 2.5–3.5) confirms substitution patterns.
- HPLC : Asymmetry factor <1.2 indicates high purity; co-elution studies with reference standards validate identity .
Advanced Research Questions
Q. How can X-ray crystallography resolve conformational ambiguities in the pyrrolidine ring and ethoxymethyl substituent?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is critical for determining the 3D conformation:
Crystallization : Grow crystals via vapor diffusion (e.g., ethanol/water mixtures) .
Data Collection : Use a synchrotron source (λ = 0.7–1.0 Å) for high-resolution data.
Refinement : SHELXL software refines the structure, analyzing torsional angles (e.g., pyrrolidine ring puckering: C3-endo vs. C2-exo) and ethoxymethyl orientation .
Case Study : A related compound, 1-phenyl-3-(pyren-1-yl)prop-2-en-1-one, showed torsional strain in the pyrrolidine ring (C-C-N angle = 112.5°), impacting pharmacophore modeling .
Q. What strategies address discrepancies between computational pharmacokinetic predictions and experimental metabolic data?
Methodological Answer: Stepwise Approach :
In Silico Modeling : Use QSAR tools (e.g., SwissADME) to predict logP (~1.5), bioavailability (70–80%), and CYP450 metabolism.
In Vitro Validation :
- Microsomal Assays : Incubate with human liver microsomes (HLM) to measure clearance rates.
- Metabolite ID : LC-HRMS identifies oxidative metabolites (e.g., N-dealkylation at pyrrolidine).
Data Reconciliation : Adjust computational parameters (e.g., dielectric constant) if experimental half-life (t₁/₂) deviates >20% from predictions .
Q. How are enantiomeric impurities controlled during synthesis, and what chiral resolution methods are effective?
Methodological Answer: Chiral Purity Assurance :
- Chiral HPLC : Use a Chiralpak AD-H column (hexane:IPA = 90:10) to resolve (R)- and (S)-enantiomers. Retention time differences ≥2 min indicate baseline separation .
- Circular Dichroism (CD) : Confirm enantiomeric excess (>99%) by Cotton effect at 220–250 nm .
Case Study : For (S)-2-amino-1-(pyrrolidin-1-yl)propan-1-one, recrystallization with (R)-mandelic acid yielded >99% ee .
Q. What experimental designs mitigate risks of N-oxide or diketone byproduct formation during storage?
Methodological Answer: Stability Studies :
Q. How can structure-activity relationship (SAR) studies optimize the compound’s binding affinity for CNS targets?
Methodological Answer: SAR Workflow :
Analog Synthesis : Modify ethoxymethyl to cyclopropane or fluorinated groups.
In Vitro Assays :
- Radioligand binding (e.g., σ1 receptor IC₅₀ via [³H]-DTG displacement).
- Functional assays (cAMP modulation in HEK293 cells).
Data Analysis :
- Electrostatic Potential Maps : Gaussian09 calculates partial charges to correlate substituent electronegativity with activity .
- Co-crystallization : Resolve target-ligand complexes (e.g., with monoamine transporters) to identify key hydrogen bonds .
Q. Tables for Key Data
Q. Table 1. Comparative Analysis of Synthetic Routes
| Route | Starting Material | Yield (%) | Purity (HPLC) | Ref. |
|---|---|---|---|---|
| Alkylation + Amination | 3-(Ethoxymethyl)pyrrolidine | 65–72 | 95–98% | |
| Reductive Amination | β-Keto ester derivative | 58 | 90% |
Q. Table 2. Pharmacokinetic Parameters
| Parameter | Predicted | Experimental | Deviation |
|---|---|---|---|
| logP | 1.5 | 1.7 | +13% |
| t₁/₂ (HLM) | 2.1 h | 1.8 h | -14% |
| Plasma Protein Binding | 85% | 88% | +3.5% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
